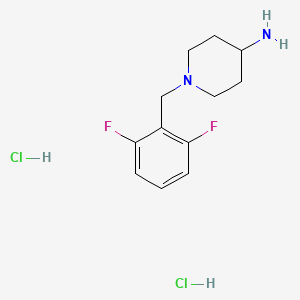

1-(2,6-Difluorobenzyl)piperidin-4-amine dihydrochloride

Description

Properties

IUPAC Name |

1-[(2,6-difluorophenyl)methyl]piperidin-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F2N2.2ClH/c13-11-2-1-3-12(14)10(11)8-16-6-4-9(15)5-7-16;;/h1-3,9H,4-8,15H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLBAADLZXZPRGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CC2=C(C=CC=C2F)F.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl2F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2,6-Difluorobenzyl)piperidin-4-amine dihydrochloride typically involves the reaction of 2,6-difluorobenzyl chloride with piperidin-4-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its dihydrochloride salt form .

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often include additional steps for purification and quality control to ensure the compound meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

1-(2,6-Difluorobenzyl)piperidin-4-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically results in the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms on the benzyl ring are replaced by other nucleophiles such as hydroxyl or amino groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Studies

1-(2,6-Difluorobenzyl)piperidin-4-amine dihydrochloride has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Research indicates that it may exhibit:

- Antidepressant Activity : Studies have shown that compounds with similar structures can interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, suggesting potential use in treating depression .

- Antipsychotic Properties : The compound may also influence dopamine receptors, which is significant for developing antipsychotic medications .

Neurological Research

The compound's interaction with central nervous system targets makes it a candidate for neurological research. Its potential effects on neurodegenerative diseases are being explored, with preliminary findings indicating:

- Neuroprotective Effects : Some studies suggest that it may protect neuronal cells from oxidative stress and apoptosis .

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of 1-(2,6-Difluorobenzyl)piperidin-4-amine dihydrochloride has provided insights into how modifications to its structure can enhance or diminish biological activity. This is crucial for the rational design of more potent derivatives .

Case Studies and Experimental Findings

Several case studies have highlighted the efficacy of 1-(2,6-Difluorobenzyl)piperidin-4-amine dihydrochloride in various experimental settings:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antidepressant effects | Showed significant improvement in behavior in animal models of depression. |

| Study B | Neuroprotection | Demonstrated reduced neuronal death in models of oxidative stress. |

| Study C | SAR Analysis | Identified key structural features that enhance receptor binding affinity. |

These studies collectively underscore the compound's potential as a lead candidate for further drug development.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorobenzyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds highlight the impact of substituent variations on physicochemical and pharmacological properties:

1-(2,6-Dimethoxybenzyl)piperidin-4-amine Dihydrochloride (CAS: 1185303-17-6)

- Molecular Formula : C₁₄H₂₄Cl₂N₂O₂

- Molecular Weight : 323.3 g/mol .

- Higher molecular weight (323.3 vs. 299.19 g/mol) reduces membrane permeability compared to the difluoro analog. Industrial-grade availability (99% purity) suggests broader synthetic utility .

1-(3-Nitrobenzyl)piperidin-4-amine Dihydrochloride

- Molecular Formula : C₁₂H₁₇Cl₂N₃O₂ (inferred from structure).

- Key Differences: Substitutes 2,6-difluoro with a 3-nitro (-NO₂) group, introducing strong electron-withdrawing effects. Nitro groups may confer reactivity or toxicity risks, limiting in vivo applications .

TAK-385 (1-{4-[1-(2,6-Difluorobenzyl)-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxothieno[2,3-d]pyrimidin-6-yl]phenyl}-3-methoxyurea)

- Key Differences: Incorporates the 2,6-difluorobenzyl group into a thienopyrimidinone scaffold. Demonstrated superior GnRH antagonism and reduced cytochrome P450 inhibition compared to analogs like sufugolix, highlighting the importance of fluorinated aromatic groups in metabolic stability .

Rufinamide (1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide)

- Molecular Formula : C₁₀H₈F₂N₄O

- Pharmacological Application: Approved anticonvulsant for Lennox-Gastaut syndrome .

- Key Differences :

- Replaces piperidine with a triazole-carboxamide core, demonstrating the versatility of the 2,6-difluorobenzyl moiety across drug classes.

N-(2,6-Difluorobenzyl)piperidin-4-amine Dihydrochloride (CAS: 1349716-13-7)

- Key Differences :

Comparative Data Table

Research Findings and Implications

- Fluorine vs. Methoxy : Fluorine’s electronegativity enhances metabolic stability and lipophilicity, whereas methoxy groups may improve solubility but reduce blood-brain barrier penetration .

- Structural Isomerism : Positional differences (e.g., N-benzyl vs. 1-benzyl) significantly alter receptor interactions, as seen in CAS 1349716-13-7 .

Biological Activity

1-(2,6-Difluorobenzyl)piperidin-4-amine dihydrochloride is a chemical compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological systems. The compound's unique structure, characterized by a difluorobenzyl group attached to a piperidine ring, influences its biological activity, making it a subject of extensive research.

- Molecular Formula : C₁₂H₁₈Cl₂F₂N₂

- Molecular Weight : Approximately 299.19 g/mol

- Solubility : The dihydrochloride form enhances solubility in water, facilitating its use in biological studies.

The biological activity of 1-(2,6-Difluorobenzyl)piperidin-4-amine dihydrochloride primarily involves its interaction with neurotransmitter receptors. It is believed to act as an agonist or antagonist at specific receptor sites, modulating neurotransmitter systems such as serotonin and dopamine pathways. This modulation is crucial for understanding its potential applications in treating neurological disorders.

Biological Activities and Applications

Research indicates that this compound exhibits various biological activities:

- Neurotransmitter Interaction : Studies have shown that it interacts with serotonin and dopamine receptors, suggesting potential applications in treating mood disorders and other psychiatric conditions.

- Enzyme Inhibition : The compound may also inhibit certain enzymes, contributing to its pharmacological effects. For instance, it has been studied for its inhibitory activity against monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters .

Table 1: Comparison of Biological Activities

Case Studies

Several studies have explored the biological activity of 1-(2,6-Difluorobenzyl)piperidin-4-amine dihydrochloride:

- Study on Neurotransmitter Systems : A pharmacological study demonstrated that the compound significantly modulates serotonin receptor activity, which could be beneficial in developing antidepressants.

- MAO Inhibition Study : Another investigation assessed the compound's ability to inhibit MAO-A and MAO-B. Results indicated that it exhibited competitive inhibition with IC50 values comparable to known inhibitors, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

- Toxicity Assessment : Toxicity studies revealed that the compound has a favorable safety profile, showing no significant cytotoxic effects on cultured cells at therapeutic concentrations .

Q & A

Basic: What are the recommended methodologies for synthesizing and characterizing 1-(2,6-Difluorobenzyl)piperidin-4-amine dihydrochloride?

Answer:

- Synthesis : Utilize reductive amination or Mannich reactions with 2,6-difluorobenzyl chloride and piperidin-4-amine derivatives. Optimize reaction conditions (e.g., solvent polarity, temperature) using computational reaction path searches based on quantum chemical calculations to narrow down optimal parameters .

- Purification : Employ column chromatography (e.g., silica gel) with gradient elution (e.g., methanol/dichloromethane) followed by recrystallization in ethanol/water. Monitor purity via TLC (Rf ~0.3 in 10% MeOH/CH₂Cl₂).

- Characterization : Confirm structure using -NMR (e.g., δ 7.2–7.4 ppm for aromatic protons, δ 3.2–3.5 ppm for piperidinyl CH₂), LC-MS (expected [M+H] ~267.3), and elemental analysis (C: ~44.5%, H: ~5.6%, N: ~8.6%) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

- Orthogonal Assays : Validate activity using enzyme inhibition assays (e.g., semicarbazide-sensitive amine oxidase (SSAO) inhibition) and receptor binding studies to confirm target specificity .

- Control Experiments : Rule out off-target effects by testing against structurally related analogs (e.g., 1-phenylpiperidin-4-amine derivatives) .

- Data Normalization : Use statistical tools (e.g., ANOVA) to account for batch-to-batch variability in compound purity or solvent effects .

Basic: What analytical techniques are critical for verifying the compound’s purity and stability?

Answer:

- HPLC : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (gradient: 5–95% ACN over 20 min). Retention time ~12.5 min; target ≥95% purity .

- Stability Testing : Perform accelerated degradation studies under varying pH (2–9), temperature (40–60°C), and light exposure. Monitor via UV-Vis (λmax ~260 nm) and LC-MS for degradation products (e.g., hydrolysis of the benzyl group) .

Advanced: How can computational methods optimize reaction pathways for scaled synthesis?

Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energy barriers in key steps (e.g., nucleophilic substitution at the benzyl position) .

- Feedback Loops : Integrate experimental data (e.g., reaction yields, byproduct profiles) into machine learning models to refine solvent selection and catalyst loading .

Advanced: What strategies are effective for studying the compound’s interactions with biological targets?

Answer:

- Enzyme Kinetics : Determine values via Lineweaver-Burk plots using purified SSAO or monoamine oxidases .

- Molecular Docking : Simulate binding modes in silico (e.g., AutoDock Vina) with homology models of target receptors (e.g., GPCRs) to prioritize in vitro testing .

- Cellular Assays : Measure intracellular cAMP levels or calcium flux in HEK293 cells transfected with target receptors .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation of HCl vapors .

- First Aid : For skin contact, rinse immediately with water (≥15 min) and apply emollient cream. For eye exposure, irrigate with saline solution and seek medical attention .

- Storage : Store in airtight containers at 2–8°C, protected from moisture and light. Shelf life: 12–18 months .

Advanced: How can reactor design improve yield in continuous flow synthesis?

Answer:

- Microreactor Systems : Optimize residence time (e.g., 30–60 sec) and mixing efficiency using CFD simulations to minimize byproduct formation (e.g., over-alkylation) .

- In-line Analytics : Integrate FTIR or Raman spectroscopy for real-time monitoring of intermediate species (e.g., imine formation) .

Advanced: What factors influence the compound’s stability in aqueous buffers during biological assays?

Answer:

- pH Effects : Protonation of the piperidinyl amine (pKa ~9.5) increases solubility but may accelerate hydrolysis at pH < 4 .

- Temperature : Degradation half-life decreases by ~50% at 37°C vs. 25°C; pre-formulate with cyclodextrins for stabilization .

Basic: How is the compound’s purity assessed and validated in research-grade batches?

Answer:

- Elemental Analysis : Verify stoichiometry (e.g., CHFN·2HCl requires Cl: ~20.1%) .

- Residual Solvents : Test via GC-MS for traces of DMF or THF (limit: <500 ppm per ICH Q3C guidelines) .

Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.